molecular formula C16H11FN2O2 B2410853 (E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenyl-2-propenamide CAS No. 320424-53-1

(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenyl-2-propenamide

Cat. No. B2410853
CAS RN: 320424-53-1
M. Wt: 282.274
InChI Key: IAVNCQGNKANUPF-XYOKQWHBSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C15H10FN3O2 and its molecular weight is 283.262. More detailed structural information might be available in specialized databases or scientific literature .


Chemical Reactions Analysis

While specific chemical reactions involving “(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenyl-2-propenamide” are not available, related compounds have been involved in various chemical reactions. For instance, phenols bearing halogens (fluoro, chloro, and bromo) in the 2-position have been efficiently transformed with >99% conversion and perfect selectivity towards the E-isomer .

Scientific Research Applications

Optical Properties and Molecular Interactions

Research on structurally similar 3-aryl-2-cyano acrylamide derivatives has shown that these compounds have distinct optical properties attributed to their unique face-to-face stacking mode. For instance, in a study by Song et al. (2015), different cyano acrylamide derivatives exhibited varying luminescence characteristics due to differences in molecular interactions and phase transformations. This study highlights the potential application of such compounds in the field of materials science, particularly in developing optoelectronic devices (Song et al., 2015).

Chemical and Physical Properties

The thermodynamic properties of cyano acrylamide derivatives, including their fusion temperatures and solubility in different solvents, have been studied by Sobechko et al. (2017). Understanding these properties is crucial for their application in various fields, including pharmaceuticals, materials science, and chemical engineering (Sobechko et al., 2017).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural elucidation of compounds similar to (E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenyl-2-propenamide. For example, Ghosh et al. (1999) conducted studies on the synthesis of analogs of the active metabolite of leflunomide, providing insights into the molecular structures and potential binding mechanisms with biological targets (Ghosh et al., 1999).

Application in Polymer Science

The copolymerization of cyano acrylamide derivatives with styrene has been explored, as seen in studies by Kharas et al. (2015). This research is significant for developing new polymeric materials with specific properties, such as increased thermal stability and decreased chain mobility, which can be applied in various industrial and technological contexts (Kharas et al., 2015).

Drug Delivery and Pharmaceutical Applications

In the field of pharmaceuticals, research has been conducted on the use of similar cyano acrylamide derivatives in drug delivery systems. For instance, Arun and Reddy (2005) investigated the drug-releasing behavior of hydrogels based on HEA and HPMA, using acrylamide derivatives as crosslinkers. This research is crucial for developing more efficient and targeted drug delivery systems (Arun & Reddy, 2005).

properties

IUPAC Name

(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c17-14-9-13(20)6-7-15(14)19-16(21)12(10-18)8-11-4-2-1-3-5-11/h1-9,20H,(H,19,21)/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVNCQGNKANUPF-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenyl-2-propenamide

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